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Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and

versatile method for the formation of carbon-nitrogen bonds. Among the various reagents

available for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃), often

abbreviated as STAB, has emerged as a reagent of choice for the synthesis of primary,

secondary, and tertiary amines.[1] Its popularity stems from its mild and selective nature,

allowing for the efficient one-pot synthesis of amines from a wide array of aldehydes and

ketones.[2][3]

STAB offers significant advantages over other hydride reagents, such as sodium borohydride

(NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Unlike NaBH₄, STAB is significantly less

basic and does not readily reduce ketones and aldehydes under neutral or acidic conditions,

thus minimizing the formation of alcohol byproducts.[4][5] Compared to the toxic NaBH₃CN,

STAB and its byproducts are considerably less hazardous, a crucial consideration in both

academic and industrial settings.[4][6] This reagent's high functional group tolerance makes it

compatible with substrates bearing sensitive moieties like esters, nitro groups, and halogens.[7]

These application notes provide a comprehensive overview of the use of sodium

triacetoxyborohydride for the synthesis of tertiary amines, complete with detailed
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experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the

successful application of this valuable synthetic tool.

Reaction Mechanism and Key Principles
The reductive amination using sodium triacetoxyborohydride is a one-pot reaction that

proceeds through two key sequential steps: the formation of an iminium ion followed by its

reduction.

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a secondary

amine on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by the

presence of a weak acid, often acetic acid, which protonates the carbonyl oxygen, rendering

the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then

undergoes dehydration to form a resonance-stabilized iminium ion.[6]

Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the iminium

ion. The electron-withdrawing acetate groups on the boron atom temper the reactivity of the

borohydride, making it a mild hydride donor that preferentially reduces the more electrophilic

iminium ion over the starting carbonyl compound.[4] This selective reduction is the key to the

high efficiency of the one-pot procedure.[8]

Iminium Ion Formation Reduction

Ketone/Aldehyde (R1-CO-R2) Secondary Amine (R3R4NH) Hemiaminal Intermediate Iminium Ion NaBH(OAc)3 Tertiary Amine (R1R2CH-NR3R4)

Click to download full resolution via product page

Experimental Protocols
The following protocols are provided as general guidelines and can be adapted for a wide

range of substrates. Optimization of reaction conditions, such as solvent, temperature, and

reaction time, may be necessary for specific applications.
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Protocol 1: General Procedure for the Synthesis of Tertiary Amines from Ketones and

Secondary Amines

This one-pot procedure is suitable for a variety of aliphatic and cyclic ketones with secondary

amines.[2][6]

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone

(1.0 equiv), the secondary amine (1.05-1.2 equiv), and anhydrous 1,2-dichloroethane (DCE)

or tetrahydrofuran (THF) (to make a ~0.2 M solution of the ketone).

Acid Catalyst: Add glacial acetic acid (1.0 equiv) to the mixture and stir at room temperature

for 20-30 minutes to facilitate iminium ion formation.

Addition of STAB: Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the

stirred solution. Gas evolution (hydrogen) may be observed.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of

the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can

be purified by flash column chromatography on silica gel.
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Protocol 2: Synthesis of 1-(3-Methoxyphenyl)-N,N-dimethylmethanamine
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This protocol provides a specific example of the reductive amination of an aldehyde.

Reaction Setup: In a round-bottom flask, dissolve m-anisaldehyde (1.00 g, 7.34 mmol),

dimethylamine hydrochloride (1.20 g, 14.7 mmol), and sodium acetate (964 mg, 11.8 mmol)

in THF (30 mL).

Addition of Acid and STAB: Add acetic acid (253 µL, 4.41 mmol) to the solution and stir at 0

°C for 5 minutes. Then, add sodium triacetoxyborohydride (3.42 g, 16.2 mmol) and allow

the reaction to stir at room temperature for 1 hour.

Work-up and Purification: Quench the reaction with a saturated aqueous solution of

NaHCO₃. Extract the aqueous layer with dichloromethane. Dry the combined organic layers

over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by NH silica gel

column chromatography (ethyl acetate:hexane = 0:100 to 10:90) to yield the product as a

colorless liquid (940 mg, 77% yield).

Quantitative Data and Substrate Scope
The reductive amination using sodium triacetoxyborohydride is applicable to a broad range of

ketones and secondary amines, generally providing good to excellent yields. The following

tables summarize representative examples.

Table 1: Reductive Amination of Various Ketones with Secondary Amines
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Ketone
Secondary
Amine

Solvent Time (h) Yield (%) Reference

Cyclohexano

ne
Pyrrolidine DCE 2 96 [6]

Cycloheptano

ne
Diethylamine THF 24 88 [8]

2-Pentanone Piperidine DCE 4 92 [6]

Acetophenon

e
Morpholine DCE/AcOH 12 Low Yield [9]

4-

Methoxyacet

ophenone

N-

Methylaniline
DCE/AcOH - Moderate [10]

Note: Reactions with aromatic ketones like acetophenone are often sluggish and may result in

lower yields compared to aliphatic ketones.[4][7]

Table 2: Reductive Amination of Aldehydes with Secondary Amines

Aldehyde
Secondary
Amine

Solvent Time (h) Yield (%) Reference

Benzaldehyd

e

N-

Methylaniline
DCE 3 95 [8]

Phenylacetal

dehyde
Diethylamine THF - Good

General

Procedure

m-

Anisaldehyde

Dimethylamin

e
THF 1 77

Factors Influencing Reaction Outcome
Several factors can influence the efficiency and outcome of the reductive amination reaction.
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Substrate Structure: Aldehydes are generally more reactive than ketones. Sterically hindered

ketones and amines may react slower or require elevated temperatures.[4][7]

Amine Basicity: Weakly basic amines, such as anilines, may require longer reaction times or

modified conditions to achieve high yields.[6][10]

Solvent: 1,2-Dichloroethane (DCE) and tetrahydrofuran (THF) are the most commonly used

solvents. Reactions are often faster in DCE.[2][7]

Acid Catalyst: The addition of acetic acid is generally beneficial for reactions involving

ketones as it catalyzes the formation of the iminium ion. For aldehydes, it is often not

necessary.[2][7]

Stoichiometry: Typically, a slight excess of the amine and 1.5 to 2.0 equivalents of STAB are

used to ensure complete conversion of the limiting carbonyl compound.[4][6]

Conclusion
Sodium triacetoxyborohydride is a highly effective, mild, and selective reagent for the

synthesis of tertiary amines via reductive amination. Its broad substrate scope, tolerance of

various functional groups, and favorable safety profile make it an invaluable tool for chemists in
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research and development. The protocols and data presented in these application notes

provide a solid foundation for the successful implementation of this important synthetic

methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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